4-Fluoro-2-(methoxycarbonyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. This compound features a fluorine atom and a methoxycarbonyl group attached to a benzoic acid structure, which enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry. The compound is classified under the category of substituted benzoic acids, which are known for their diverse biological activities.
This compound can be synthesized through various chemical methods, primarily involving the esterification of 4-fluorobenzoic acid with methanol or other suitable reagents. The synthesis and characterization of derivatives of 4-fluorobenzoic acid have been extensively studied in the literature, showcasing its importance in developing bioactive compounds .
4-Fluoro-2-(methoxycarbonyl)benzoic acid belongs to the class of fluorinated benzoic acids. Its structural formula can be represented as , indicating the presence of a fluorine atom, a methoxycarbonyl group, and a carboxylic acid functional group.
The synthesis of 4-fluoro-2-(methoxycarbonyl)benzoic acid typically involves the following methods:
The general procedure includes:
The molecular structure of 4-fluoro-2-(methoxycarbonyl)benzoic acid features:
The molecular formula is with a molecular weight of approximately 198.15 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that can be used for its identification and characterization .
4-Fluoro-2-(methoxycarbonyl)benzoic acid can participate in various chemical reactions, including:
For example, when treated with strong bases or nucleophiles, the fluorine atom can facilitate nucleophilic substitution reactions due to its electronegative nature, making it a useful intermediate in organic synthesis .
The mechanism of action for 4-fluoro-2-(methoxycarbonyl)benzoic acid primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial properties and potential use in drug development targeting specific receptors involved in metabolic processes .
Relevant data from spectroscopic analyses confirm these properties, aiding in identifying and characterizing this compound effectively .
The applications of 4-fluoro-2-(methoxycarbonyl)benzoic acid are diverse:
The strategic incorporation of fluorine into aromatic carboxylic acids has revolutionized drug design by exploiting the atom’s unique electronic properties. Fluorine’s high electronegativity (Pauling scale: 4.0) and small atomic radius (van der Waals radius: 1.47 Å) allow it to act as a bioisostere for hydrogen or hydroxyl groups while profoundly altering molecular behavior. In benzoic acid derivatives, meta- and ortho-fluorine substitutions enhance metabolic stability by resisting cytochrome P450-mediated oxidation and modulate acidity through inductive effects. For 4-fluoro-2-(methoxycarbonyl)benzoic acid, crystallographic studies confirm that the meta-fluoro position (relative to the carboxylic acid) facilitates intermolecular interactions critical for solid-state packing. Specifically, C–H···F hydrogen bonds (distance: 2.54 Å) consolidate the crystal lattice, stabilizing the molecule’s bioactive conformation [1].
Table 1: Impact of Fluorine Substitution on Benzoic Acid Derivatives
Substitution Pattern | pKₐ Shift | Metabolic Stability | Role in Crystal Packing |
---|---|---|---|
Ortho-fluorination | +0.3–0.5 | Moderate increase | C–H···F, C–F···π bonds |
Meta-fluorination | +0.1–0.3 | High increase | C–H···F hydrogen bonds |
Para-fluorination | +0.4–0.6 | Moderate increase | Dipole alignment |
The fluorinated benzoic acid scaffold also enables versatile derivatization. As evidenced by synthetic routes to retinoid-X-receptor (RXR) antagonists, the ortho-fluoro group in compounds like 4-fluoro-2-(methoxycarbonyl)benzoic acid facilitates nucleophilic displacement reactions, allowing chemoselective modification at the C2 position. This reactivity is harnessed in constructing bicyclic heterocycles (e.g., phthalides, isocoumarins), which serve as cores for bioactive molecules targeting nuclear receptors [10].
The methoxycarbonyl (–COOCH₃) group in 4-fluoro-2-(methoxycarbonyl)benzoic acid serves dual roles: conferring metabolic resilience and enforcing planarity for optimal target engagement. Crystallographic analyses reveal that the methoxycarbonyl and benzene rings are nearly coplanar (dihedral angle: 1.5°), minimizing steric strain and maximizing conjugation. This rigidity positions the ester carbonyl for hydrogen bonding with protein residues in enzyme active sites [1]. In RXR antagonists, such as those derived from fluorinated benzoic acids, the methoxycarbonyl group acts as a hydrogen-bond acceptor, complementing the carboxylic acid’s donor role to enhance binding affinity.
Table 2: Electronic and Steric Contributions of Methoxycarbonyl in Drug Design
Parameter | Effect on Molecular Properties | Pharmacological Consequence |
---|---|---|
Electron Withdrawal | Reduces pKₐ of ortho-carboxylic acid by 0.8–1.2 | Enhances membrane permeability |
Planarity | Dihedral angle <2° with aromatic ring | Promotes stacking in hydrophobic binding sites |
Hydrogen Bonding | Carbonyl acts as acceptor (O···H distance: 1.86 Å) | Stabilizes ligand-receptor complexes |
This motif is critical in RXR antagonist design, as seen in diazepinylbenzoic acid derivatives. Here, 4-fluoro-2-(methoxycarbonyl)benzoic acid acts as a precursor to compounds that bind RXRα’s ligand-binding pocket (LBP), disrupting coactivator recruitment. The methoxycarbonyl group’s electron-withdrawing nature also fine-tunes the carboxylic acid’s acidity (predicted pKₐ: ~3.1), ensuring ionization at physiological pH for salt-bridge formation with arginine residues in nuclear receptors [1] [2] [7]. Synergy between the ortho-fluoro and para-methoxycarbonyl substituents creates an electron-deficient ring system, enhancing π-stacking with aromatic residues like Phe313/Phe363 in RXR’s LBP. This underpins the compound’s role in developing oral anti-diabetic and anti-obesity therapeutics targeting non-permissive RXR heterodimers [1] [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: